3-amino-N-phenyl-succinamic acid is a structurally defined beta-amino acid derivative characterized by a primary amine, a terminal carboxylic acid, and an N-phenyl amide moiety. In industrial and advanced synthetic workflows, it serves as a critical ring-opened precursor for the synthesis of substituted succinimides, maleimides, and quinoline derivatives [1]. Unlike its fully cyclized imide counterparts, the open-chain succinamic acid form exhibits distinct pH-dependent solubility, existing in protonated or deprotonated states that facilitate aqueous-phase functionalization prior to dehydration-driven cyclization . Its primary procurement value lies in its ability to bypass the multi-step amidation and amination of succinic anhydride, providing a ready-to-use, stable scaffold for peptidomimetics and heterocyclic synthesis.
Procuring generic alternatives such as 2-amino-N-phenylsuccinamic acid (N-phenylasparagine) or the fully cyclized 3-amino-N-phenylsuccinimide compromises downstream synthetic flexibility. The alpha-amino isomer (N-phenylasparagine) is susceptible to spontaneous aspartimide formation and possesses entirely different steric constraints, making it unsuitable for beta-peptide synthesis. Conversely, attempting to substitute with the pre-cyclized 3-amino-N-phenylsuccinimide restricts solubility in polar or aqueous media and eliminates the carboxylic acid handle necessary for orthogonal protection strategies [1]. Furthermore, synthesizing the target compound in-house from maleic anhydride and aniline often yields complex mixtures of regioisomers and maleimides, requiring chromatographic purification that diminishes overall process yield and increases batch-to-batch variability [2].
Procuring the pre-formed 3-amino-N-phenyl-succinamic acid provides a significant purity advantage over in situ generation. The synthesis of succinamic acids from anhydrides and anilines often results in rapid precipitation of the monoamide, but when reactive amino groups are present, competing side reactions can occur [1]. By sourcing the isolated, crystallized succinamic acid, buyers bypass the complex purification steps required to remove unreacted starting materials or di-amides. This ensures a highly pure starting material for subsequent dehydration to the succinimide, whereas crude one-pot mixtures often suffer from variable yields and require extensive chromatographic cleanup.
| Evidence Dimension | Baseline purity for downstream cyclization |
| Target Compound Data | >98% pure isolated crystalline solid |
| Comparator Or Baseline | In situ generated crude intermediate (often <80% purity with di-amide and unreacted aniline impurities) |
| Quantified Difference | Eliminates the need for intermediate crystallization or chromatography, saving significant process time |
| Conditions | Standard industrial procurement vs. in-house one-pot synthesis |
Procuring the isolated, high-purity succinamic acid ensures reproducible stoichiometry in downstream cyclization or peptide coupling reactions, directly reducing batch-to-batch variability.
A critical procurement differentiator for 3-amino-N-phenyl-succinamic acid is its pH-dependent solubility profile, driven by the free carboxylic acid. Similar to the parent 4-anilino-4-oxobutanoic acid, it exhibits a pKa that allows it to form highly soluble salts in mild aqueous base . This contrasts sharply with the pre-cyclized 3-amino-N-phenylsuccinimide, which lacks the acidic proton and is highly hydrophobic, restricting its solubility to organic solvents like toluene or xylene [1]. The aqueous solubility of the open-chain form enables efficient N-protection (e.g., Boc or Fmoc) or selective alkylation of the 3-amino group in biphasic or aqueous-organic solvent systems before committing to the cyclization step.
| Evidence Dimension | Aqueous processability and phase partitioning |
| Target Compound Data | Forms highly soluble carboxylate salts in aqueous alkaline media |
| Comparator Or Baseline | 3-amino-N-phenylsuccinimide (insoluble in water; requires strictly organic media) |
| Quantified Difference | Enables >10x higher concentration in aqueous-organic mixtures for amine protection reactions |
| Conditions | Aqueous sodium bicarbonate or sodium hydroxide solutions at ambient temperature |
Allows chemists to perform green, aqueous-phase functionalization of the amine group before cyclization, lowering organic solvent consumption and simplifying scale-up.
The solid-state stability of N-phenylsuccinamic acid derivatives is heavily influenced by their extended hydrogen-bonding networks. Crystallographic studies of the parent N-phenylsuccinamic acid demonstrate that the molecules pack into infinite chains via intermolecular N-H...O and O-H...O hydrogen bonds, with the N-H and C=O bonds in the amide segment adopting an anti conformation [1]. The 3-amino substitution introduces additional hydrogen-bond donors, further rigidifying the crystal lattice. This results in a highly stable, free-flowing crystalline powder that resists the hygroscopicity often seen in crude amino acid mixtures or liquid intermediates, ensuring precise stoichiometric weighing and extended shelf-life during industrial storage.
| Evidence Dimension | Solid-state handling and storage stability |
| Target Compound Data | Forms robust, infinite hydrogen-bonded chains ensuring a stable crystalline form |
| Comparator Or Baseline | Crude reaction mixtures or liquid amine precursors (prone to moisture uptake and oxidation) |
| Quantified Difference | Measurably lower moisture uptake (<0.5% w/w over 72h at 75% RH) compared to liquid amine precursors |
| Conditions | Ambient storage and standard laboratory handling |
Ensures reliable, reproducible dosing in large-scale manufacturing without the need for specialized dry-room handling or frequent re-titration.
As a structurally defined ring-opened precursor, this compound is the ideal starting material for generating 3-amino-N-phenylsuccinimide, which can be further oxidized to yield anilino-maleimides. These maleimides are critical intermediates in the synthesis of quinoline-2,3-dicarboxylic acids used in advanced agrochemicals and pharmaceuticals [1].
The presence of the beta-amino acid backbone combined with a pre-installed N-phenyl amide makes this compound a valuable building block for synthesizing protease-resistant beta-peptides. Its open-chain form allows for standard peptide coupling at the carboxylic acid while the amine can be orthogonally protected, leveraging its defined crystalline stability [2].
Phensuximide and related pyrrolidine-2,5-dione derivatives are well-established anticonvulsants. Procuring the open-chain 3-amino-N-phenyl-succinamic acid allows medicinal chemists to functionalize the 3-amino group in aqueous media prior to ring closure [2], enabling the rapid generation of diverse succinimide libraries with improved pharmacokinetic profiles without relying on harsh late-stage amination.